

Thermodynamic Properties of 3,3-Dimethylpentane: A Technical Guide

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Compound of Interest		
Compound Name:	3,3-Dimethylpentane	
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This technical guide provides a comprehensive overview of the thermodynamic properties of **3,3-Dimethylpentane**, intended for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data in structured tables, details experimental protocols for the determination of these properties, and includes a workflow diagram for clarity.

Core Thermodynamic and Physical Properties

3,3-Dimethylpentane is a branched alkane with the chemical formula C7H16.[1] Its thermodynamic and physical properties are crucial for understanding its behavior in various chemical and physical processes.

Physical Constants and Properties

A summary of the fundamental physical constants and properties of **3,3-Dimethylpentane** is presented in Table 1.



Property	Value	Units	Reference
Molar Mass	100.205	g·mol ^{−1}	[1]
Boiling Point (at 1 atm)	86.0	°C	[1]
Melting Point	-134.9	°C	[1]
Triple Point Temperature	138.20	К	[2]
Critical Temperature	536.37	К	[3]
Critical Pressure	3.16	МРа	[3]
Critical Density	234	kg·m ^{−3}	[3]
Density (at 20 °C)	0.6934	g·cm ⁻³	[1]
Refractive Index (at 20 °C)	1.39114	[1]	
Surface Tension (at 20 °C)	19.63	dynes/cm	[1]
Viscosity (at 20 °C)	0.00454	Р	[1]

Standard Thermodynamic Properties

The standard thermodynamic properties of **3,3-Dimethylpentane** in the liquid and ideal gas phases at 298.15 K and 1 bar are provided in Table 2.



Property	Value	Units	Phase	Reference
Standard Enthalpy of Formation (ΔfH°)	-205.9	kJ·mol⁻¹	Liquid	[4]
Standard Molar Entropy (S°)	345.3	J·mol⁻¹·K⁻¹	Ideal Gas	[2]
Standard Molar Heat Capacity (Cp°)	165.9	J·mol ^{−1} ·K ^{−1}	Ideal Gas	[2]
Standard Gibbs Free Energy of Formation (ΔfG°)	3.1	kJ·mol⁻¹	Liquid	[4]

Temperature-Dependent Thermodynamic Properties

The following tables summarize the temperature dependence of key thermodynamic properties for **3,3-Dimethylpentane**.

Table 3: Heat Capacity at Saturation Pressure[3]

Temperature (K)	Heat Capacity (J⋅mol ⁻¹ ⋅K ⁻¹)	Phase
140	196.3	Liquid
200	200.7	Liquid
298.15	214.8	Liquid
400	247.9	Liquid
500	309.1	Liquid

Table 4: Enthalpy of Phase Transition[2]



Transition	Temperature (K)	Enthalpy (kJ·mol⁻¹)
Crystal II → Crystal I	132.7	0.793
Crystal I → Liquid	138.75	6.84
Liquid → Gas (Vaporization at 298.15 K)	298.15	34.3

Table 5: Standard Entropy (Ideal Gas)[3]

Temperature (K)	Entropy (J·mol ⁻¹ ·K ⁻¹)
200	298.2
300	345.8
400	391.5
500	435.8
1000	632.7
1500	800.9

Experimental Protocols

The determination of the thermodynamic properties of **3,3-Dimethylpentane** involves a variety of experimental techniques. The following sections detail the general methodologies for key measurements.

Calorimetry for Enthalpy and Heat Capacity

Adiabatic Calorimetry is a primary method for determining heat capacities and enthalpies of phase transitions.

 Principle: The sample is placed in a calorimeter that is thermally isolated from its surroundings. A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured. The heat capacity is calculated from the energy input and the temperature change.



 Apparatus: An adiabatic calorimeter consists of a sample cell, a heater, a temperature sensor (e.g., a platinum resistance thermometer), and an adiabatic shield that is maintained at the same temperature as the sample cell to prevent heat exchange with the surroundings.

Procedure:

- A precisely weighed sample of 3,3-Dimethylpentane is sealed in the sample cell.
- The calorimeter is cooled to the starting temperature.
- A known amount of electrical energy is supplied to the heater for a specific duration, and the temperature of the sample is recorded.
- The temperature is monitored until thermal equilibrium is reached.
- The heat capacity is calculated using the formula: $C = Q / \Delta T$, where Q is the heat supplied and ΔT is the change in temperature.
- For phase transitions, the energy required to complete the transition at a constant temperature is measured to determine the enthalpy of transition.

Differential Scanning Calorimetry (DSC) is another widely used technique for measuring heat capacity and enthalpies of transition.

- Principle: DSC measures the difference in heat flow between a sample and a reference material as a function of temperature.
- Apparatus: A DSC instrument contains two pans, one for the sample and one for a reference material, situated on a thermoelectric disk. The assembly is enclosed in a furnace.

Procedure:

- A small, accurately weighed amount of 3,3-Dimethylpentane is placed in a sample pan.
 An empty pan serves as the reference.
- The furnace is programmed to heat or cool at a constant rate.



- The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.
- The heat capacity is determined by comparing the heat flow to the sample with that of a known standard.
- Enthalpies of phase transitions are calculated by integrating the area of the peaks in the DSC curve.

Vapor Pressure Measurement

Static Method

- Principle: The sample is placed in a thermostated, evacuated container, and the pressure of the vapor in equilibrium with the liquid is measured directly.
- Apparatus: A static apparatus consists of a sample cell connected to a pressure transducer and a vacuum system. The cell is immersed in a constant-temperature bath.
- Procedure:
 - The sample of 3,3-Dimethylpentane is degassed to remove any dissolved air.
 - A small amount of the degassed sample is introduced into the evacuated sample cell.
 - The cell is brought to the desired temperature in the thermostat.
 - The pressure is monitored until a stable reading is obtained, indicating that equilibrium between the liquid and vapor phases has been reached. This pressure is the vapor pressure at that temperature.

Density Measurement

Vibrating Tube Densitometer

 Principle: The density of the liquid is determined by measuring the change in the resonant frequency of a vibrating U-shaped tube when it is filled with the sample.



 Apparatus: The instrument consists of a thermostated, oscillating glass U-tube and a system to measure the period of oscillation.

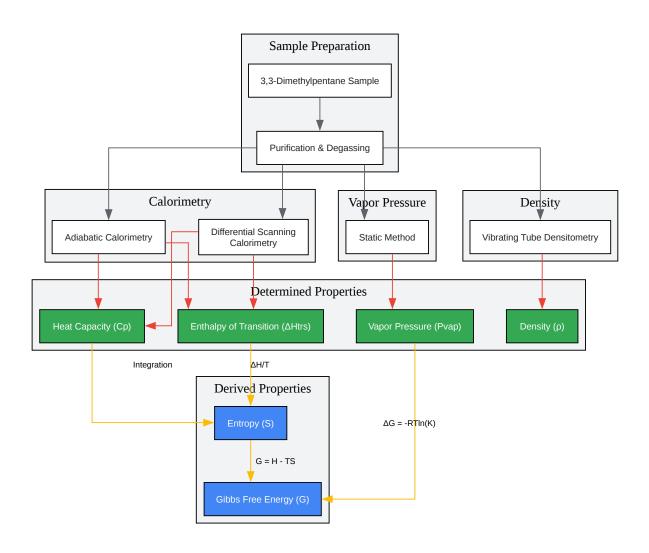
Procedure:

- The instrument is calibrated using two fluids of known density, typically dry air and pure water.
- The sample of **3,3-Dimethylpentane** is injected into the clean, dry U-tube.
- The tube is thermostated to the desired temperature.
- The period of oscillation of the U-tube filled with the sample is measured.
- The density of the sample is calculated from the oscillation period and the calibration constants.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the experimental determination of the thermodynamic properties of **3,3-Dimethylpentane**.





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Caption: Workflow for determining thermodynamic properties.



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